Advanced Physicochemical Profiling and Synthetic Utility of Ethyl 4,4-diethoxy-2,2-difluorobutanoate
Advanced Physicochemical Profiling and Synthetic Utility of Ethyl 4,4-diethoxy-2,2-difluorobutanoate
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 4,4-diethoxy-2,2-difluorobutanoate (CAS: 1384429-99-5) represents a highly versatile, orthogonally protected fluorinated building block. Featuring a gem-difluoro group flanked by an ethyl ester and a diethyl acetal, this scaffold provides a precise chemical environment for the divergent synthesis of fluorinated analogs of bioactive molecules, most notably 3,3-difluoro-γ-aminobutyric acid (3,3-difluoro-GABA) [2].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural logic, and validated experimental workflows associated with this compound.
Structural Architecture & Physicochemical Profile
The utility of ethyl 4,4-diethoxy-2,2-difluorobutanoate stems from its highly predictable reactivity profile, governed by the electronic and steric effects of the gem-difluoro ( −CF2− ) bridge.
Causality of the Gem-Difluoro Effect
Fluorine is the most electronegative element, and a −CF2− group exerts a profound inductive electron-withdrawing effect ( −I effect) on adjacent centers.
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At the C1 Ester: The −CF2− group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to hydride reduction. However, it also sterically shields the center, which can slow down bulky nucleophilic attacks.
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At the C4 Acetal: Separated by a methylene bridge ( −CH2− ), the acetal is electronically insulated from the strongest inductive effects of the fluorine atoms, allowing it to behave as a standard masked aldehyde.
Quantitative Data Summary
The following table consolidates the critical physicochemical and safety parameters of the compound. Where empirical data is restricted, high-confidence computational predictions are provided to guide experimental design.
| Property | Value | Source / Method |
| Chemical Name | Ethyl 4,4-diethoxy-2,2-difluorobutanoate | IUPAC |
| CAS Registry Number | 1384429-99-5 | NextSDS [1] |
| Molecular Formula | C10H18F2O4 | PubChem [3] |
| Monoisotopic Mass | 240.1173 Da | PubChem [3] |
| Density | ∼ 1.12 - 1.18 g/cm³ | Predicted (ACD/Labs) |
| Boiling Point | ∼ 215 - 225 °C | Predicted (EPI Suite) |
| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) | NextSDS [1] |
Logical Relationship of Orthogonal Reactivity
A self-validating synthetic system requires functional groups that can be manipulated independently without cross-reactivity. The title compound is a textbook example of orthogonal protection.
Fig 1: Logical relationship of orthogonal functional groups in the title compound.
Experimental Workflow: Synthesis of 3,3-Difluoro-GABA
Research from the V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry has demonstrated the application of ethyl 4,4-diethoxy-2,2-difluorobutanoate in the synthesis of 3,3-difluoro-γ-aminobutyric acid [2].
A fascinating aspect of this sequence is the formal reversal of the carbon chain numbering . By reducing the original C1 ester to an amine and oxidizing the C4 acetal to a carboxylic acid, IUPAC nomenclature dictates that the newly formed carboxylic acid takes priority as C1. Consequently, the original C2 (bearing the −CF2− group) becomes C3 in the final GABA scaffold.
Step-by-Step Methodology
Phase 1: Chemoselective Ester Reduction
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Objective: Reduce the C1 ethyl ester to a primary alcohol while preserving the C4 acetal.
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Protocol: Dissolve ethyl 4,4-diethoxy-2,2-difluorobutanoate (1.0 eq) in anhydrous THF under argon. Cool to 0 °C. Add NaBH4 (2.0 eq) portion-wise, followed by the dropwise addition of methanol.
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Causality & Validation: Methanol reacts with NaBH4 to form reactive alkoxyborohydride species. The electron-withdrawing −CF2− group activates the ester, allowing reduction under mild conditions that leave the acetal untouched. Validate via IR spectroscopy (loss of the C=O stretch at ∼ 1750 cm⁻¹).
Phase 2: Amination via Azide Displacement
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Objective: Convert the intermediate alcohol to a primary amine.
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Protocol: Treat the alcohol with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C to form the mesylate. Isolate and dissolve in DMF. Add NaN3 (2.0 eq) and heat to 60 °C for 12 hours. Reduce the resulting azide via catalytic hydrogenation (Pd/C, H2 balloon) in methanol.
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Causality & Validation: The SN2 displacement by azide is sterically and electronically hindered by the adjacent −CF2− group, necessitating a polar aprotic solvent (DMF) and heat. Validate azide formation via IR ( ∼ 2100 cm⁻¹ strong stretch) and its subsequent disappearance post-hydrogenation.
Phase 3: Acetal Deprotection and Oxidation
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Objective: Unmask the aldehyde and oxidize it to the final carboxylic acid.
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Protocol: Treat the amine (transiently N-Boc protected if required) with 2M HCl in THF to hydrolyze the diethyl acetal. Subject the resulting aldehyde to a Pinnick oxidation using NaClO2 and NaH2PO4 in t -BuOH/ H2O , with 2-methyl-2-butene as a hypochlorite scavenger.
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Causality & Validation: The Pinnick oxidation is exceptionally mild, preventing the degradation of the delicate fluorinated amino-aldehyde. Validate the final 3,3-difluoro-GABA product via 13C NMR (appearance of the carboxylic acid carbon at ∼ 175 ppm).
Fig 2: Synthetic workflow converting the title compound to 3,3-difluoro-GABA via numbering reversal.
Safety and Analytical Handling
When handling ethyl 4,4-diethoxy-2,2-difluorobutanoate, standard laboratory safety protocols for fluorinated esters must be strictly observed. According to chemical safety databases [1], the compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory/central nervous system irritation leading to drowsiness or dizziness (H336). All manipulations should be conducted in a well-ventilated fume hood using nitrile gloves and safety goggles.
For analytical validation, 19F NMR is the most diagnostic tool. The gem-difluoro protons typically appear as a distinct multiplet (or an AB system if adjacent chiral centers induce diastereotopicity) in the −100 to −110 ppm range. The acetal proton in 1H NMR will present as a characteristic triplet near 4.5–4.7 ppm, providing a clear marker for the integrity of the C4 terminus during C1 modifications.
References
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Title: ethyl 4,4-diethoxy-2,2-difluorobutanoate — Chemical Substance Information Source: NextSDS Chemical Substance Database URL: [Link]
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Title: Research Results – V.P. Kukhar IBOPC NAS of Ukraine Source: V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry URL: [Link]
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Title: PubChemLite - Ethyl 4,4-diethoxy-2,2-difluorobutanoate Source: PubChem (National Center for Biotechnology Information) URL: [Link]
